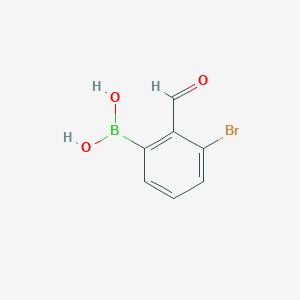

3-Bromo-2-formylphenylboronic acid

Vue d'ensemble

Description

3-Bromo-2-formylphenylboronic acid is a chemical compound with the molecular weight of 228.84 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-formylphenylboronic acid is1S/C7H6BBrO3/c9-7-3-1-2-6 (8 (11)12)5 (7)4-10/h1-4,11-12H . This indicates the presence of carbon ©, hydrogen (H), boron (B), bromine (Br), and oxygen (O) atoms in the molecule. Physical And Chemical Properties Analysis

3-Bromo-2-formylphenylboronic acid is a solid at room temperature . It has a molecular weight of 228.84 and is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application Summary : Pinacol boronic esters are valuable building blocks in organic synthesis. They are used in a process called catalytic protodeboronation, which involves the removal of a boron group from an organic compound .

- Method of Application : The process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This is paired with a Matteson–CH2–homologation, which allows for a formal anti-Markovnikov alkene hydromethylation .

- Results : This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol. It was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

-

Preparation of Beta-Substituted Acrylates

- Field : Organic Synthesis

- Application Summary : 3-Bromo-2- (bromomethyl)propionic acid, a compound similar to 3-Bromo-2-formylphenylboronic acid, is used as an organic building block for the preparation of beta-substituted acrylates .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

-

Various Applications of Arylboronic Acids

- Field : Various, including Organic Chemistry, Medicine, and Nanotechnology

- Application Summary : Arylboronic acids, a class of compounds that includes 3-Bromo-2-formylphenylboronic acid, have many applications. These include use as building blocks in organic chemistry, sensors and receptors, polymers, active ingredients of drugs, functionalization of nanoparticles, boron neutron capture therapy (BNCT), and positron emission tomography (PET) .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of these applications were not provided in the source .

-

Inhibitors of Serine Protease and Kinase Enzymes

- Field : Medicine

- Application Summary : Phenyl boronic acids, a class of compounds that includes 3-Bromo-2-formylphenylboronic acid, are used as inhibitors of serine protease and kinase enzymes. These enzymes increase the growth, progression, and metastasis of tumor cells .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

-

Boron Neutron Capture Therapy

- Field : Medicine

- Application Summary : Boron compounds, including phenyl boronic acids, are used in boron neutron capture therapy of tumors .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

-

Preparation of Phenylboronic Catechol Esters

- Field : Organic Chemistry

- Application Summary : Phenylboronic catechol esters are promising anion receptors for polymer electrolytes .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

-

Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

- Field : Organic Chemistry

- Application Summary : Boronic acids are used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

-

Site-Selective Suzuki-Miyaura Arylation Reactions

- Field : Organic Chemistry

- Application Summary : Boronic acids are used in site-selective Suzuki-Miyaura arylation reactions .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

-

Rh-Catalyzed Enantioselective Addition Reactions

- Field : Organic Chemistry

- Application Summary : Boronic acids are used in Rh-catalyzed enantioselective addition reactions .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Safety And Hazards

3-Bromo-2-formylphenylboronic acid is classified as a Category 5 acute toxicity substance and a Category 2B eye irritant . It may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

(3-bromo-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEUTZBZXUBAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283457 | |

| Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-formylphenylboronic acid | |

CAS RN |

928048-12-8 | |

| Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928048-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Bromo-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)

![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1441338.png)